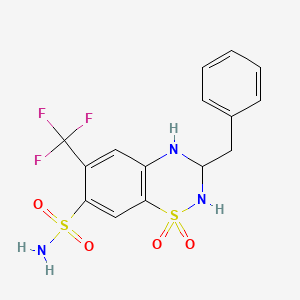

苯氟噻嗪

描述

苯氟噻嗪是一种噻嗪类利尿剂,主要用于治疗高血压和水肿。它的作用机制是抑制肾脏远端小管起始段的钠离子重吸收,从而导致钠离子、氯离子和水的排泄量增加。 该化合物还用于管理诸如家族性高钾血症和泌尿道疾病等疾病 .

作用机制

苯氟噻嗪通过抑制肾脏远端小管的钠-氯协同转运体发挥作用。这种抑制导致钠、氯和水的排泄量增加,从而导致血容量减少和血压降低。 该化合物还激活血管平滑肌中的钙激活钾通道,有助于血管舒张,进一步降低血压 .

类似化合物:

氢氯噻嗪: 另一种具有类似作用和用途的噻嗪类利尿剂。

氯噻酮: 一种噻嗪样利尿剂,用于治疗高血压和水肿。

吲达帕胺: 一种具有额外血管舒张特性的噻嗪样利尿剂.

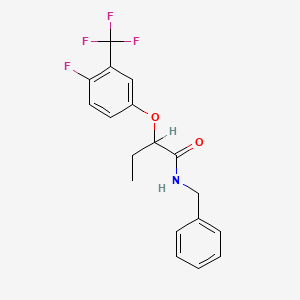

苯氟噻嗪的独特性: 苯氟噻嗪在其特定的分子结构方面是独一无二的,其中包括一个三氟甲基,这增强了其利尿效力及其作用持续时间。 这种结构特征使其与其他噻嗪类利尿剂区分开来,并有助于其在治疗高血压和水肿方面的有效性 .

科学研究应用

苯氟噻嗪在科学研究中有广泛的应用:

化学: 它被用作模型化合物来研究利尿作用机制以及噻嗪类利尿剂对电解质平衡的影响。

生物学: 研究人员使用苯氟噻嗪来研究其对细胞过程的影响,特别是在肾脏细胞中。

医学: 该化合物被广泛研究用于治疗高血压、水肿和其他相关疾病的治疗效果。

生化分析

Biochemical Properties

Bendroflumethiazide binds to the chloride site of the sodium/chloride co-transporter in the distal convoluted tubule, inhibiting its action . This interaction leads to an increase in sodium and chloride ion excretion in the urine, as well as an increase in potassium excretion as a result of increased sodium in the distal convoluted tubule .

Cellular Effects

The primary cellular effect of Bendroflumethiazide is the inhibition of the sodium/chloride co-transporter in the distal convoluted tubule . This leads to a decrease in blood volume and, consequently, a decrease in blood pressure .

Molecular Mechanism

Bendroflumethiazide exerts its effects at the molecular level by binding to the chloride site of the sodium/chloride co-transporter in the distal convoluted tubule . This binding inhibits the action of the co-transporter, leading to natriuresis with loss of sodium and chloride ions in the urine .

Temporal Effects in Laboratory Settings

The maximum effect of Bendroflumethiazide is observed at about 4-6 hours after administration, with a duration of 8-12 hours .

Metabolic Pathways

Bendroflumethiazide is involved in the sodium/chloride co-transport system in the distal convoluted tubule . It interacts with this system to cause natriuresis, leading to a loss of sodium and chloride ions in the urine .

Transport and Distribution

Bendroflumethiazide is well absorbed from the gastrointestinal tract and is excreted in the urine, mainly by tubular secretion .

Subcellular Localization

Bendroflumethiazide acts on the sodium/chloride co-transporter located in the distal convoluted tubule of the kidney . This is where it exerts its diuretic effect by inhibiting the co-transporter and causing natriuresis .

准备方法

合成路线和反应条件: 苯氟噻嗪通过多步合成过程合成,该过程涉及在受控条件下使 3-苄基-6-三氟甲基-2H-1,2,4-苯并噻嗪-7-磺酰胺与各种试剂反应。 合成通常涉及使用甲醇作为溶剂并进行超声处理以确保完全溶解和反应 .

工业生产方法: 在工业环境中,苯氟噻嗪通过将化合物细粉化并溶解在甲醇中生产。然后对溶液进行超声处理和离心分离以确保纯度和一致性。 最终产品通过色谱技术获得,并储存在密封容器中以保持稳定 .

化学反应分析

反应类型: 苯氟噻嗪会经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,导致形成氧化产物。

还原: 该化合物可以通过添加氢或去除氧气而被还原,从而产生还原衍生物。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 各种卤化剂和亲核试剂用于取代反应

主要产品:

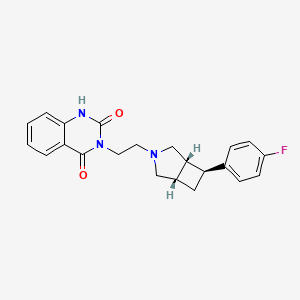

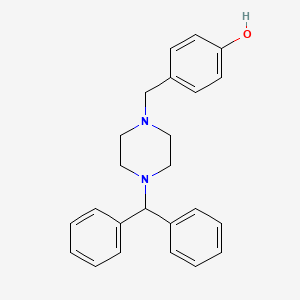

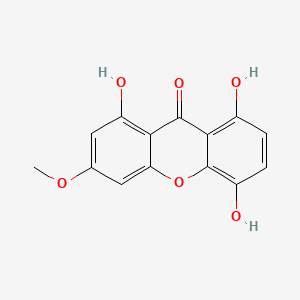

相似化合物的比较

Hydrochlorothiazide: Another thiazide diuretic with similar actions and uses.

Chlorthalidone: A thiazide-like diuretic used for hypertension and edema.

Indapamide: A thiazide-like diuretic with additional vasodilatory properties.

Uniqueness of Bendroflumethiazide: Bendroflumethiazide is unique in its specific molecular structure, which includes a trifluoromethyl group that enhances its diuretic potency and duration of action. This structural feature distinguishes it from other thiazide diuretics and contributes to its effectiveness in treating hypertension and edema .

属性

IUPAC Name |

3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWIHXWEUNVBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022647 | |

| Record name | Bendroflumethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bendroflumethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>63.2 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN ALC & ACETONE, Insoluble in chloroform, benzene, ether., In water, 108.3 mg/l at 25 °C., 2.14e-01 g/L | |

| Record name | SID855628 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Bendroflumethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENDROFLUMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bendroflumethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

As a diuretic, bendroflumethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like bendroflumethiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of bendroflumethiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDE DIURETICS/, ...MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDE DIURETICS/, THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for BENDROFLUMETHIAZIDE (11 total), please visit the HSDB record page. | |

| Record name | Bendroflumethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENDROFLUMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from dioxane., WHITE TO CREAM-COLORED, FINELY DIVIDED, CRYSTALLINE POWDER | |

CAS No. |

73-48-3 | |

| Record name | Bendroflumethiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendroflumethiazide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendroflumethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENDROFLUMETHIAZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bendroflumethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bendroflumethiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDROFLUMETHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q52X6ICJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENDROFLUMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bendroflumethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222-223 °C, 224.5 to 225.5 °C (also reported as 221 to 223 °C), 221 - 223 °C | |

| Record name | Bendroflumethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENDROFLUMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bendroflumethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

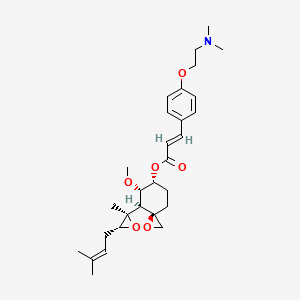

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

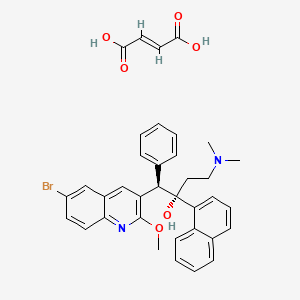

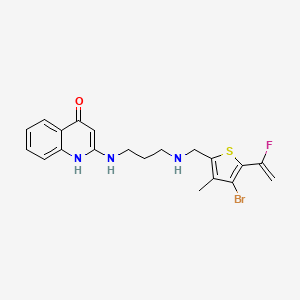

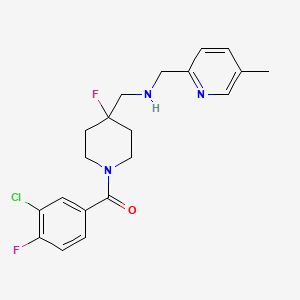

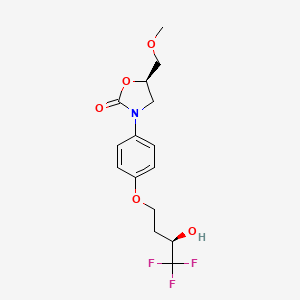

Feasible Synthetic Routes

Q1: How does bendroflumethiazide exert its diuretic effect?

A1: Bendroflumethiazide acts on the distal convoluted tubule in the kidneys, inhibiting the sodium-chloride symporter. [, , ] This action prevents sodium and chloride reabsorption, leading to increased excretion of water, sodium, and chloride, thus reducing blood volume and lowering blood pressure. [, , ]

Q2: Does bendroflumethiazide influence potassium levels?

A2: Yes, bendroflumethiazide can cause potassium loss. By increasing sodium delivery to the collecting duct, it indirectly stimulates the sodium-potassium exchange mechanism, leading to increased potassium excretion. [, , ]

Q3: Does bendroflumethiazide have any direct effects on the renin-angiotensin-aldosterone system (RAAS)?

A3: Bendroflumethiazide can indirectly stimulate the RAAS. By reducing blood volume, it can trigger a compensatory increase in renin release, leading to increased aldosterone levels. [, ]

Q4: What is the molecular formula and weight of bendroflumethiazide?

A4: The molecular formula of bendroflumethiazide is C15H14F3N3O4S2, and its molecular weight is 421.40 g/mol.

Q5: Is there any spectroscopic data available for bendroflumethiazide?

A5: While specific spectroscopic data might be found in various resources, the provided research papers primarily focus on its pharmacological properties and do not extensively detail its spectroscopic characteristics.

Q6: How stable is bendroflumethiazide under different storage conditions?

A6: While specific stability data is not extensively discussed in the provided research, pharmaceutical formulations typically undergo rigorous stability testing to ensure shelf-life and efficacy.

Q7: How is bendroflumethiazide absorbed and distributed in the body?

A7: Bendroflumethiazide is well absorbed from the gastrointestinal tract. [] It is then distributed throughout the body, with a high degree of protein binding, reaching its site of action in the kidneys. []

Q8: How is bendroflumethiazide metabolized and eliminated?

A8: Bendroflumethiazide is primarily eliminated unchanged in the urine, with a smaller proportion undergoing hepatic metabolism. [, ] Its elimination half-life is relatively long compared to other thiazides, ranging from 3 to 9 hours. []

Q9: How effective is bendroflumethiazide in lowering blood pressure?

A9: Clinical studies have demonstrated that bendroflumethiazide effectively reduces both systolic and diastolic blood pressure in patients with hypertension. [, , , , , , , ] Its efficacy has been demonstrated both as monotherapy and in combination with other antihypertensive agents. [, , , , , , , ]

Q10: Are there any animal models used to study the effects of bendroflumethiazide?

A10: Yes, animal models, particularly rats and dogs, have been utilized to investigate the effects of bendroflumethiazide on blood pressure, renal function, and calcium metabolism. [, , , ] These studies provide valuable insights into the pharmacodynamics of the drug.

Q11: What is the solubility of bendroflumethiazide?

A11: Bendroflumethiazide exhibits poor solubility in water. [] This characteristic can pose challenges for its formulation and bioavailability.

Q12: What strategies are employed to enhance the dissolution and solubility of bendroflumethiazide?

A12: Research explored techniques like physical mixing and lyophilization with excipients such as gluconolactone, hydroxyl propyl γ-cyclodextrin, and trehalose to improve bendroflumethiazide's dissolution rate. [] These methods aim to increase the drug's surface area and enhance its interaction with dissolution media.

Q13: What analytical techniques are commonly used to quantify bendroflumethiazide?

A13: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) spectrophotometry and tandem mass spectrometry (MS/MS), are frequently employed to quantify bendroflumethiazide in biological matrices like plasma and urine. [, , ]

Q14: How are analytical methods for bendroflumethiazide validated?

A14: Analytical methods undergo rigorous validation procedures to ensure their accuracy, precision, specificity, linearity, and robustness. [] These measures guarantee the reliability and reproducibility of the analytical data.

Q15: When was bendroflumethiazide first introduced as a therapeutic agent?

A15: Bendroflumethiazide was introduced in the late 1950s as a potent thiazide diuretic for treating edematous states and hypertension. []

Q16: How has the understanding of bendroflumethiazide's mechanism of action evolved?

A16: Initial understanding focused on its diuretic action. Over time, research revealed its role in influencing electrolyte balance, particularly potassium, and its indirect effects on the RAAS. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。